Sodium 4-hydroxycoumarin(1-)
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H5NaO3 |
|---|---|
Molecular Weight |
184.12 g/mol |
IUPAC Name |
sodium;2-oxochromen-4-olate |
InChI |
InChI=1S/C9H6O3.Na/c10-7-5-9(11)12-8-4-2-1-3-6(7)8;/h1-5,10H;/q;+1/p-1 |
InChI Key |
GTWZPZVOBHIHTR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)[O-].[Na+] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Hydroxycoumarin and Its Derivatives
Diverse Synthetic Routes to the 4-Hydroxycoumarin (B602359) Core Structure
The construction of the fundamental 4-hydroxycoumarin scaffold can be achieved through several synthetic pathways, primarily utilizing phenol (B47542) or its derivatives as starting materials. These methods have evolved to offer greater versatility and efficiency.
Historically, the synthesis of 4-hydroxycoumarins has been dominated by condensation and cyclization reactions. A prominent method involves the reaction of phenols with malonic acids or their derivatives. For instance, heating phenol with malonic acid in the presence of phosphorus oxychloride and anhydrous zinc chloride yields 4-hydroxycoumarin. arabjchem.orgsciepub.com This approach is a variation of the Pechmann reaction, which is widely applied for coumarin (B35378) synthesis. sciepub.comsamipubco.com
Another classical approach involves the intramolecular cyclization of acylated salicylate (B1505791) derivatives. The treatment of O-acetylsalicylic acid esters with a strong base like sodium metal at high temperatures can produce 4-hydroxycoumarin, although yields can be low. ias.ac.ingoogle.com A more refined version of this is the Baker-Venkataraman rearrangement, where o-hydroxyacetophenones are acylated and then cyclized.
A significant advancement is the use of Meldrum's acid as a malonic acid equivalent. The reaction of phenol with Meldrum's acid, followed by cyclization using a reagent like Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), provides a convenient, solvent-free, one-pot synthesis of 4-hydroxycoumarins in moderate yields. tandfonline.com Tellurium-triggered cyclization of α-halocarboxylic acid esters of salicylaldehyde (B1680747) or o-hydroxyacetophenone with sodium or lithium telluride also affords coumarins and 4-hydroxycoumarins. researchgate.netscispace.com
| Starting Material | Reagents | Key Features | Reference(s) |
| Phenol | Malonic acid, POCl₃, ZnCl₂ | Classical condensation method. | arabjchem.orgsciepub.com |
| Phenol | Meldrum's acid, Eaton's reagent | Solvent-free, one-pot synthesis. | tandfonline.com |
| O-acetylsalicylic acid ester | Sodium metal | High-temperature cyclization. | ias.ac.ingoogle.com |
| 2-Hydroxyacetophenone (B1195853) | Diethyl carbonate, Sodium hydride | Involves acylation and internal ring cyclization. | tandfonline.com |
| α-halocarboxylic acid esters of salicylaldehyde | Sodium or lithium telluride | Tellurium-triggered cyclization. | researchgate.netscispace.com |
Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot strategies and tandem reactions for 4-hydroxycoumarin synthesis. These methods combine multiple reaction steps into a single operation, avoiding the isolation of intermediates and thereby saving time, reagents, and solvents.
An efficient one-pot synthesis involves the reaction of 2-hydroxyacetophenone with an acylating agent like dimethyl carbonate or diethyl carbonate in the presence of a base such as sodium hydride. tandfonline.comresearchgate.net This process combines acylation and intramolecular cyclization in a single step to afford 4-hydroxycoumarin derivatives in high yields. tandfonline.comresearchgate.net
The reaction of phenols with Meldrum's acid can be performed as a one-pot procedure where the initial condensation product is directly treated with a cyclizing agent like Eaton's reagent without isolation, offering a clean and convenient route to 4-hydroxycoumarins. tandfonline.com Ternary catalytic multicomponent reactions have also been developed, allowing for the rapid construction of complex substituted 4-hydroxycoumarin derivatives in a single step from simple starting materials. rsc.orgnih.gov
In line with the principles of green chemistry, recent research has focused on developing catalytic and environmentally friendly methods for 4-hydroxycoumarin synthesis. These approaches aim to minimize waste, avoid hazardous reagents, and improve energy efficiency.
The use of solid acid catalysts, such as Amberlite IR-120, has been reported for the alkylation of 4-hydroxycoumarin, which is a greener alternative to traditional Lewis acids. arabjchem.org Molecular iodine has emerged as an inexpensive and readily available catalyst for various transformations, including the synthesis of biscoumarins via Knoevenagel condensation of 4-hydroxycoumarin with aldehydes. srce.hrresearchgate.net This reaction can be promoted by ultrasound or microwave irradiation, further enhancing its green credentials. srce.hrresearchgate.net
Solvent-free reactions and the use of greener solvents like water or ethanol (B145695) are also key aspects of green chemistry approaches. For example, a palladium-catalyzed C-allylation of 4-hydroxycoumarin can be performed in water. arabjchem.org Ball-milling, a mechanochemical technique, has been employed for the catalyst- and solvent-free C-3 dehydrogenative aza-coupling of 4-hydroxycoumarins, highlighting a move towards more sustainable synthetic practices. rsc.org
| Approach | Key Features | Example | Reference(s) |
| Catalytic | Use of efficient and often recyclable catalysts. | Molecular iodine for biscoumarin synthesis. | srce.hrresearchgate.net |
| Green Solvents | Replacement of hazardous organic solvents with benign alternatives. | Palladium-catalyzed allylation in water. | arabjchem.org |
| Alternative Energy | Use of microwave or ultrasound to accelerate reactions. | Ultrasound-assisted synthesis of biscoumarins. | srce.hr |
| Mechanochemistry | Solvent-free reactions conducted by mechanical force. | Ball-milling for C-H functionalization. | rsc.org |
Synthesis of 3-Substituted 4-Hydroxycoumarin Derivatives
The C-3 position of the 4-hydroxycoumarin ring is highly nucleophilic and serves as a key site for functionalization, leading to a vast array of biologically active derivatives.
C-alkylation at the 3-position of 4-hydroxycoumarin is a common strategy to introduce various substituents. This can be achieved by reacting 4-hydroxycoumarin with alkylating agents such as benzylic alcohols in the presence of a catalyst. For instance, iron(III) chloride or bismuth(III) triflate can catalyze the reaction with secondary benzylic alcohols to produce 3-alkylated-4-hydroxycoumarins. arabjchem.org Molecular iodine has also been shown to be an efficient catalyst for the C3-alkylation with benzylic, allylic, and propargylic alcohols. arabjchem.org
C-acylation introduces an acyl group at the C-3 position, typically by reacting 4-hydroxycoumarin with an acid chloride or anhydride (B1165640). The reaction with acetyl chloride, catalyzed by pyridine (B92270) or piperidine, yields 3-acetyl-4-hydroxycoumarin. arabjchem.org Similarly, using acetic acid or acetic anhydride with phosphorus oxychloride as a catalyst also leads to regioselective C-3 acetylation. arabjchem.orgsciepub.com Long-chain acid chlorides can also be used for C-acylation, often facilitated by ultrasound irradiation in the presence of a base like piperidine. sciepub.com
The Michael addition is a powerful tool for forming carbon-carbon bonds at the C-3 position of 4-hydroxycoumarin. In this reaction, the nucleophilic C-3 of 4-hydroxycoumarin adds to α,β-unsaturated carbonyl compounds. This reaction is the basis for the synthesis of the widely used anticoagulant warfarin (B611796), which is formed through the Michael addition of 4-hydroxycoumarin to benzylideneacetone. nih.gov
Various catalysts, including organocatalysts like optically active imidazolidines, have been employed to achieve asymmetric Michael additions, providing enantiopure warfarin and related compounds. nih.gov Lewis acids, such as Nickel(II) triflate, have been shown to efficiently catalyze the Michael addition of 4-hydroxycoumarins to α,β-unsaturated 2-acyl imidazoles, leading to a range of derivatives in excellent yields under mild conditions. thieme-connect.com The reaction products of Michael additions can exist in equilibrium with their cyclic hemiketal tautomers, a phenomenon observed in warfarin and its analogs. researchgate.net
| Reaction Type | Reagents | Catalyst/Conditions | Product Type | Reference(s) |
| C-Alkylation | Secondary benzyl (B1604629) alcohols | Bi(OTf)₃ | 3-Alkyl-4-hydroxycoumarins | arabjchem.org |
| C-Acylation | Acetic anhydride | POCl₃ | 3-Acetyl-4-hydroxycoumarin | arabjchem.orgsciepub.com |
| Michael Addition | Benzylideneacetone | Organocatalyst | Warfarin | nih.gov |
| Michael Addition | α,β-unsaturated 2-acyl imidazoles | Ni(OTf)₂ | 3-Substituted 4-hydroxycoumarins | thieme-connect.com |
Multi-component Reaction Strategies for Complex Scaffolds
Multi-component reactions (MCRs) have emerged as a highly efficient and powerful tool in organic synthesis, allowing for the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. google.com This approach is particularly valuable in the synthesis of diverse 4-hydroxycoumarin derivatives, which are significant scaffolds in medicinal chemistry. google.com The convergence, operational simplicity, and atom economy of MCRs make them an attractive strategy for generating libraries of structurally complex coumarin-based compounds. google.comgoogle.com
A notable advancement in this area is the development of a ternary-catalytic multicomponent reaction for the synthesis of substituted 4-hydroxycoumarin derivatives. This method facilitates the rapid construction of molecules with adjacent quaternary and tertiary stereocenters through the convergent assembly of two in situ generated active intermediates. google.com For instance, a reaction involving diazoacetamides, alkynaldehydes, and 4-hydroxycoumarins, catalyzed by a combination of palladium, an amine, and a Brønsted acid, yields complex pyranocoumarin (B1669404) structures with good diastereoselectivities. google.com
Another strategy involves the microwave-assisted multi-component reaction of arylglyoxals, 4-hydroxycoumarin, and various cyclic 1,3-C,N-binucleophiles in an acetic acid medium. This approach leads to the formation of fused five or six-membered N-heterocycles, with the ring size of the binucleophile directing the final product structure. google.com Such methods offer a rapid and efficient route to novel heterocyclic systems fused to the coumarin core.
The following table summarizes representative multi-component reactions for the synthesis of complex 4-hydroxycoumarin derivatives:
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |
| Diazoacetamide | Alkynaldehyde | 4-Hydroxycoumarin | Pd/Amine/Brønsted acid | Pyranocoumarin with quaternary and tertiary stereocenters | google.com |
| Arylglyoxal | 4-Hydroxycoumarin | Cyclic 1,3-C,N-binucleophile | Acetic acid, microwave | Fused five or six-membered N-heterocycles | google.com |
| 4-Hydroxycoumarin | Aromatic aldehyde | Malononitrile | Basic or acidic catalysts | Pyrano[3,2-c]coumarins | researchgate.net |
| 4-Hydroxycoumarin | Aldehyde | Acetophenone | Microwave irradiation | Pyranocoumarins | nih.gov |
These examples highlight the versatility of multi-component reactions in generating a wide array of complex and potentially bioactive 4-hydroxycoumarin derivatives under various reaction conditions.
Derivatization at Other Positions of the Coumarin Ring System
The reactivity of the 4-hydroxycoumarin scaffold extends beyond the C3 and C4 positions, allowing for derivatization at other sites on the coumarin ring system. These modifications can significantly influence the biological and physicochemical properties of the resulting compounds.
One of the common derivatizations is the introduction of a nitro group. Nitration of 4-hydroxycoumarin can be achieved using a mixture of glacial acetic acid and concentrated nitric acid, which typically results in the formation of 3-nitro-4-hydroxycoumarin. researchgate.net Alternatively, regioselective nitration at the C6 position to yield 4-hydroxy-6-nitro-2H-chromen-2-one can be accomplished using a solution of sodium nitrite (B80452) and sulfuric acid at low temperatures. researchgate.net
The synthesis of various heterocyclic systems fused to the coumarin ring has also been explored. For example, the condensation of 3-acetyl-4-hydroxy substituted coumarins with hydrazines can lead to the formation of pyrazolin-3-yl coumarins. ias.ac.in Similarly, reaction with hydroxylamine (B1172632) hydrochloride can yield isoxazol-3-yl coumarin derivatives. ias.ac.in
Furthermore, the benzene (B151609) ring of the coumarin scaffold can be functionalized. For instance, the synthesis of 4-hydroxy-3-substituted coumarins with various substituents on the aromatic ring has been reported, which can then be used as precursors for more complex molecules. ias.ac.in The following table provides examples of derivatization at different positions of the coumarin ring:
| Position of Derivatization | Reaction | Reagents | Product | Reference |
| C3 | Nitration | Glacial acetic acid, concentrated nitric acid | 3-Nitro-4-hydroxycoumarin | researchgate.net |
| C6 | Nitration | Sodium nitrite, sulfuric acid | 4-Hydroxy-6-nitro-2H-chromen-2-one | researchgate.net |
| C3 | Heterocycle formation | Hydrazine | 4-Hydroxy-(3-substituted pyrazolin-3-yl)coumarin | ias.ac.in |
| C3 | Heterocycle formation | Hydroxylamine hydrochloride | Isoxazol-3-yl coumarin | ias.ac.in |
These derivatizations demonstrate the chemical versatility of the coumarin ring system and provide access to a wide range of functionalized analogues with potential applications in various fields.
Formation and Utilization of Alkali Metal Salts of 4-Hydroxycoumarin in Synthetic Pathways
The acidic nature of the hydroxyl group at the C4 position of 4-hydroxycoumarin allows for the facile formation of alkali metal salts, most commonly the sodium salt, which serve as key intermediates in various synthetic transformations. The formation of these salts enhances the nucleophilicity of the coumarin system, facilitating subsequent derivatization reactions.
The sodium salt of 4-hydroxycoumarin can be prepared by treating 4-hydroxycoumarin with a suitable base. Common bases used for this purpose include sodium hydride, sodium ethoxide, and metallic sodium. arabjchem.orgsyniutajournals.com For instance, reacting 4-hydroxycoumarin with sodium hydride in a suitable solvent efficiently generates the corresponding sodium salt. syniutajournals.com Another method involves the condensation of an acetylsalicylic acid ester in the presence of an alkali metal, which directly yields the alkali metal salt of 4-hydroxycoumarin. google.com This salt can then be isolated as a pale brown powder. google.com
Once formed, these alkali metal salts are versatile intermediates for a range of synthetic applications. A primary use is in O-alkylation and O-acylation reactions. For example, the sodium salt of 4-hydroxycoumarin can be reacted with organic halides under microwave irradiation to produce O-acylated 4-hydroxycoumarin derivatives. sciepub.com This reaction proceeds by first forming the solid coumarin salt, which is then mixed with the organic halide. sciepub.com
The utilization of these salts also extends to C-C bond-forming reactions. The increased nucleophilicity of the C3 position in the salt form allows for reactions with various electrophiles. For example, the condensation of O-acetoxybenzoyl chlorides with malonic ester in the presence of sodium leads to the formation of 3-substituted-4-hydroxycoumarins, where the sodium salt of the intermediate is likely involved. ias.ac.in
The following table summarizes the formation and utilization of alkali metal salts of 4-hydroxycoumarin:
| Alkali Metal | Base/Reagent for Salt Formation | Synthetic Utilization | Product Type | Reference |
| Sodium | Sodium hydride | O-acylation with organic halides | O-acylated 4-hydroxycoumarin derivatives | syniutajournals.comsciepub.com |
| Sodium | Sodium ethoxide | - | Sodium 4-hydroxycoumarinate | arabjchem.org |
| Sodium | Metallic sodium | Condensation with acetylsalicylic acid ester | Sodium 4-hydroxycoumarinate | google.com |
| Potassium | Potassium carbonate | Reaction with O-carbethoxy derivative of 2-acetyl-1-naphthol | Potassium salt of 4-hydroxynaphthocoumarin | ias.ac.in |
The formation and subsequent reaction of alkali metal salts of 4-hydroxycoumarin represent a fundamental and widely employed strategy for the synthesis of a diverse array of coumarin derivatives.
Chemical Transformations and Reactivity Profiling of 4 Hydroxycoumarin 1
Reaction Mechanisms of Key Derivatization Pathways
The dual reactivity of the 4-hydroxycoumarin (B602359) scaffold allows for a variety of derivatization strategies, each proceeding through distinct mechanistic pathways.
Acylation of 4-hydroxycoumarin can occur at two primary sites: the oxygen of the hydroxyl group (O-acylation) and the carbon at the C3 position (C-acylation). sciepub.com
O-Acylation: This reaction typically occurs under kinetic control, especially in the presence of non-nucleophilic bases. The direct acetylation with reagents like acetyl chloride can yield the corresponding enol ester, 4-coumarinyl acetate. sciepub.com This pathway involves the deprotonation of the 4-hydroxyl group to form the more nucleophilic phenoxide, which then attacks the acylating agent. sciepub.com
C-Acylation: C-acylation is often the thermodynamically favored pathway. sciepub.com The reaction of 4-hydroxycoumarin with acylating agents like acid chlorides or anhydrides, frequently in the presence of a base such as pyridine (B92270) or piperidine, leads to the formation of 3-acyl-4-hydroxycoumarins. arabjchem.org The mechanism involves the formation of a C3-carbanion or enolate, which acts as a potent nucleophile attacking the electrophilic carbonyl carbon of the acylating agent. arabjchem.orgsciepub.com In some cases, an initial O-acylation product can rearrange to the more stable C-acylated product, a transformation that can be facilitated by catalysts like potassium cyanide. sciepub.com For instance, reacting 4-hydroxycoumarin with glacial acetic acid in the presence of phosphorus oxychloride (POCl₃) as a catalyst yields 3-acetyl-4-hydroxycoumarin. sciepub.comnih.gov
| Acylation Type | Reagents | Catalyst | Product Type |
| O-Acylation | Acetyl Chloride | Triethylamine | 4-Coumarinyl Acetate (Enol Ester) |
| C-Acylation | Acid Chlorides (RCOCl) | Piperidine/Pyridine | 3-Acyl-4-hydroxycoumarin |
| C-Acylation | Glacial Acetic Acid | Phosphorus Oxychloride (POCl₃) | 3-Acetyl-4-hydroxycoumarin |
The reaction of 4-hydroxycoumarin with aldehydes is a cornerstone for the synthesis of dicoumarol and its derivatives. nih.govresearchgate.net This transformation typically proceeds through a tandem Knoevenagel condensation and Michael addition mechanism. nih.govacs.org
The process begins with a Knoevenagel condensation between one molecule of 4-hydroxycoumarin and the aldehyde, catalyzed by a base (like piperidine) or an acid. This step forms a reactive α,β-unsaturated intermediate, an arylidene-bis-coumarin. The nucleophilic C3 position of a second molecule of 4-hydroxycoumarin then attacks this intermediate via a Michael 1,4-conjugate addition. acs.org This sequence results in the formation of a C-C bond, linking the two coumarin (B35378) moieties through a methylene (B1212753) bridge derived from the aldehyde. derpharmachemica.com A wide array of catalysts, including Brønsted acids, Lewis acids, and even biocatalysts like lipase, have been employed to facilitate this reaction, often in aqueous media to promote greener synthesis. nih.govacs.org
Modern synthetic methodologies have expanded the toolkit for modifying the 4-hydroxycoumarin scaffold. Palladium catalysis, for instance, is used for C-C bond formation. Reactions like the Suzuki coupling of 4-tosylcoumarins with arylboronic acids provide efficient routes to 4-arylcoumarins. researchgate.net Palladium-catalyzed C-allylation of 4-hydroxycoumarin with cinnamyl alcohol is also a well-documented process. researchgate.net
A notable example of cooperative catalysis is the Pd/amine/Brønsted acid ternary-catalytic system. rsc.orgnih.gov This approach enables complex multicomponent reactions. For example, an active electrophilic intermediate can be generated in situ from 4-hydroxycoumarins and alkynaldehydes under the catalysis of a Brønsted acid and an amine. nih.gov Simultaneously, a palladium catalyst can generate a palladium carbene intermediate from a diazo compound. rsc.org The subsequent reaction between these two transient, highly reactive intermediates allows for the rapid construction of complex, substituted 4-hydroxycoumarin derivatives. rsc.orgnih.gov
Tautomeric Equilibria and Their Influence on Reactivity
4-Hydroxycoumarin exists as a mixture of tautomeric forms, and this equilibrium is fundamental to its chemical behavior. arabjchem.orgsciepub.com The three principal tautomers are:
4-hydroxy-2H-chromen-2-one (enol form) arabjchem.org
2H-chromene-2,4(3H)-dione (keto form) arabjchem.org
2-hydroxy-4H-chromen-4-one (alternative enol form) arabjchem.org
Spectroscopic and computational studies have extensively examined these prototropic transformations. arabjchem.org The predominant tautomer can vary depending on the solvent, pH, and the nature of substituents on the coumarin ring. cdnsciencepub.com This tautomeric flexibility is crucial for its reactivity. For instance, the nucleophilicity of the C3 position is enhanced in the enol form, which is essential for reactions like aldehyde condensations and C-alkylation. arabjchem.org The keto-enol tautomerism is also believed to be linked to the biological activity of some derivatives. cdnsciencepub.com The 2,4-chromandione form, for example, has been proposed to react with nucleophilic centers in enzymes. cdnsciencepub.comcdnsciencepub.com
Chemical Stability and Photochemical Properties
4-Hydroxycoumarin and its derivatives exhibit notable photochemical properties. sciepub.com They are known to absorb UV radiation, which has led to their investigation as potential organic UV absorbers for applications like sunscreens. sciepub.comemerald.com The UV absorption spectrum of 4-hydroxycoumarin itself shows a characteristic peak around 308 nm. arabjchem.org Derivatives with substituents at the C3 position can show broad-band UV absorption across the 200-550 nm range, with the specific characteristics depending on the substituent and solvent polarity. sciepub.comresearchgate.net
The molecule is susceptible to photolysis, particularly under UVB radiation. digitellinc.com The primary pathway for direct photolysis in aqueous solutions is believed to involve a ring-opening mechanism of the coumarin moiety. digitellinc.com
In addition to UV absorption, many 4-hydroxycoumarin derivatives exhibit fluorescence. sapub.org The introduction of various functional groups can lead to intense fluorescence, making them useful as fluorescent labels or probes. sciepub.com O-acyl derivatives, for example, have been shown to have considerable fluorescence emission, with wavelengths ranging from 372 to 394 nm in acetonitrile. sciepub.com The fluorescence quantum yield and emission wavelength are sensitive to the electronic nature of the substituents and the solvent environment. sapub.org
| Property | Description | Wavelength Range/Value |
| UV Absorption | Strong absorption in the UV region. | Peak at ~308 nm for the parent compound; derivatives 200-550 nm. arabjchem.orgsciepub.com |
| Fluorescence | Many derivatives are fluorescent. | Emission for O-acyl derivatives: 372-394 nm in acetonitrile. sciepub.com |
| Photolysis Quantum Yield | Effective UVB photolysis quantum yield in water. | (4 ± 1) × 10⁻² digitellinc.com |
| Photodegradation | Susceptible to degradation under UV light. | Primarily via a ring-opening mechanism. digitellinc.com |
Advanced Spectroscopic and Analytical Characterization Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-hydroxycoumarin (B602359) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise assignment of the molecular skeleton and the position of substituents.
In the ¹H NMR spectrum of 4-hydroxycoumarin, the proton of the hydroxyl group at the C4 position is often not observed due to rapid hydrogen/deuterium exchange with the solvent. The aromatic protons typically appear as complex multiplets in the downfield region of the spectrum. For instance, in a DMSO-d₆ solvent, the H-5 and H-6 protons can be observed at approximately 7.66 and 7.84 ppm, while the H-7 and H-8 protons resonate at around 7.36 and 7.39 ppm. arabjchem.org A characteristic singlet for the proton at the C3 position is typically found at a chemical shift of about 5.61 ppm. arabjchem.org
The ¹³C NMR spectrum of 4-hydroxycoumarin reveals distinct signals for each carbon atom. The carbonyl carbon (C2) and the carbon bearing the hydroxyl group (C4) are typically deshielded and appear at lower field strengths. The aromatic carbons resonate in the characteristic region of 100-150 ppm. shd.org.rs Theoretical calculations using methods like Density Functional Theory (DFT) have been employed to predict ¹H and ¹³C NMR chemical shifts, showing good correlation with experimental data. shd.org.rs
For substituted derivatives, the chemical shifts of the coumarin (B35378) core protons and carbons can be significantly influenced by the electronic nature and position of the substituent. For example, in 3-substituted derivatives, the signal for the C3 proton is absent, and the chemical shifts of the neighboring protons and carbons are altered. shd.org.rs Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are often employed for the complete and unambiguous assignment of all proton and carbon signals in more complex derivatives. ceon.rsresearchgate.net
¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 4-hydroxycoumarin in DMSO-d₆
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-3 | 5.61 (s) | - |
| H-5 | 7.84 (m) | - |
| H-6 | 7.36 (m) | - |
| H-7 | 7.66 (m) | - |
| H-8 | 7.39 (m) | - |
| C-2 | - | Downfield |
| C-3 | - | - |
| C-4 | - | Downfield |
| C-4a | - | - |
| C-5 | - | - |
| C-6 | - | - |
| C-7 | - | - |
| C-8 | - | - |
| C-8a | - | Downfield |
Data sourced from Traven et al., 1997a as cited in reference arabjchem.org.
Vibrational Spectroscopy (IR, FTIR) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful technique for identifying the functional groups present in 4-hydroxycoumarin and its derivatives. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds, providing a molecular fingerprint.
The IR spectrum of 4-hydroxycoumarin displays several characteristic absorption bands. A broad band in the region of 3380 cm⁻¹ is typically assigned to the O-H stretching vibration of the hydroxyl group. arabjchem.org The stretching vibration of the lactone carbonyl group (C=O) gives rise to a strong absorption band around 1650-1750 cm⁻¹. arabjchem.orgorientjchem.org The exact position of this band can be influenced by the solvent and the presence of intramolecular hydrogen bonding. Aromatic C=C stretching vibrations are generally observed in the 1530-1620 cm⁻¹ region. arabjchem.orgnih.gov
In derivatives of 4-hydroxycoumarin, the presence of additional functional groups will introduce new characteristic absorption bands. For instance, the introduction of an amide group would show characteristic N-H and C=O stretching vibrations. nih.gov The analysis of these vibrational frequencies provides crucial information for confirming the successful synthesis of derivatives and for understanding the electronic effects of different substituents on the coumarin core. ijres.org
Characteristic IR Absorption Bands for 4-hydroxycoumarin
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching | ~3380 |
| C=O (lactone) | Stretching | ~1650-1750 |
| C=C (aromatic) | Stretching | ~1530-1620 |
Data compiled from references arabjchem.orgorientjchem.orgnih.gov.
Electronic Absorption (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies
Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to investigate the electronic structure and extent of conjugation in 4-hydroxycoumarin and its derivatives. The absorption of UV-Vis radiation promotes electrons from lower to higher energy molecular orbitals, and the wavelength of maximum absorption (λₘₐₓ) is indicative of the energy difference between these orbitals.
4-hydroxycoumarin exhibits a characteristic absorption peak around 308 nm. arabjchem.org The electronic absorption spectra of 4-hydroxycoumarin derivatives are sensitive to the nature and position of substituents on the coumarin ring system. Electron-donating groups can cause a bathochromic (red) shift in the absorption maximum, while electron-withdrawing groups may lead to a hypsochromic (blue) shift. researchgate.net The solvent polarity can also influence the position and intensity of the absorption bands. nih.gov
Studies on various 3-substituted 4-hydroxycoumarin derivatives have shown good UV absorption properties in the range of 280-380 nm. researchgate.net The introduction of substituents that extend the conjugated π-system, such as a phenyl-prop-2-enoyl group at the 3-position, can significantly alter the absorption spectra. researchgate.net These studies are valuable for understanding the electronic properties of these compounds and for applications where specific light-absorbing characteristics are desired. rsc.org
UV-Vis Absorption Data for 4-hydroxycoumarin and a Derivative
| Compound | Solvent | λₘₐₓ (nm) |
|---|---|---|
| 4-hydroxycoumarin | Not specified | 308 |
| 3-substituted 4-hydroxycoumarin derivatives | Chloroform/Acetonitrile | 280-380 |
Data compiled from references arabjchem.orgresearchgate.net.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elucidate the structure of 4-hydroxycoumarin and its derivatives through the analysis of their fragmentation patterns. In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
The mass spectrum of 4-hydroxycoumarin shows a molecular ion peak (M⁺) at an m/z of 162. arabjchem.org A prominent fragment at m/z 120 is often observed, which corresponds to the loss of a ketene moiety (CH₂=C=O). arabjchem.org The fragmentation pattern provides valuable structural information. For instance, the presence of the m/z 120 fragment is indicative of a substitution at the C4 position. arabjchem.org
For derivatives of 4-hydroxycoumarin, the molecular ion peak will be shifted according to the mass of the substituent. The fragmentation patterns of these derivatives can be complex but provide crucial information for confirming the structure and identifying the location of substituents. orientjchem.org High-resolution mass spectrometry (HRMS) allows for the determination of the exact molecular formula of the parent compound and its fragments. The enolic nature of the molecular ion of 4-hydroxycoumarins has been demonstrated through comparison with acetylated derivatives and deuterium-labeling experiments. rsc.org
Key Mass Spectrometry Fragments for 4-hydroxycoumarin
| m/z | Proposed Fragment |
|---|---|
| 162 | Molecular Ion (M⁺) |
| 121 | [M-C₂HO]⁺ |
| 120 | [M-C₂H₂O]⁺ (loss of ketene) |
Data compiled from references arabjchem.orgmassbank.eu.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of 4-hydroxycoumarin derivatives. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.
The crystallographic structure of a 4-hydroxycoumarin-octopamine derivative has been solved, revealing its conformation and the spatial relationship between the coumarin core and the substituent. nih.gov Such studies are crucial for understanding the structure-activity relationships of these compounds. The analysis of crystal structures of O-acyl derivatives of 4-hydroxycoumarin has provided valuable data on their 3D structures. sciepub.com
Chromatographic Techniques for Separation and Purity Assessment (e.g., TLC)
Chromatographic techniques are essential for the separation, purification, and purity assessment of 4-hydroxycoumarin and its derivatives. Thin-layer chromatography (TLC) is a simple and rapid method often used to monitor the progress of chemical reactions and to get a preliminary assessment of product purity. scholaris.ca
High-performance liquid chromatography (HPLC) is a more powerful technique for the separation and quantification of 4-hydroxycoumarin and its derivatives. researchgate.net Reversed-phase HPLC on a C18 column with UV detection is a commonly used method. dcu.ie The choice of mobile phase, typically a mixture of methanol (B129727) or acetonitrile and water with an acid modifier, is crucial for achieving good separation. researchgate.net HPLC methods are widely used for the determination of these compounds in various matrices. researchgate.net
Advanced Analytical Methods for Reference Material Characterization
The characterization of 4-hydroxycoumarin as a reference material requires the use of advanced and often multiple analytical methods to ensure its identity, purity, and stability. A digital reference material for 4-hydroxycoumarin is available for use in NMR for sample identity confirmation and quantification. This digital equivalent can be used for online comparison with experimental NMR spectra. The use of certified reference materials is crucial for ensuring the accuracy and reliability of analytical measurements.
Computational and Theoretical Chemistry of 4 Hydroxycoumarin Systems
Density Functional Theory (DFT) and Quantum Chemical Calculations
Density Functional Theory (DFT) has become a important tool in the quantum chemical analysis of 4-hydroxycoumarin (B602359) systems. ijert.org It is employed to investigate the fundamental aspects of these molecules, from their three-dimensional arrangements to their electronic characteristics.
DFT calculations are routinely used to determine the most stable geometries of 4-hydroxycoumarin derivatives. nih.govnih.gov By optimizing the molecular structure, researchers can obtain precise information on bond lengths, bond angles, and dihedral angles. For instance, a study on 4-hydroxycoumarin-neurotransmitter derivatives utilized the B3LYP/6-311++G(d,p) level of theory for structural optimization, using a crystal structure as the initial geometry. mdpi.com This level of theory was chosen after comparing several functionals, as it provided the best correlation with experimental X-ray diffraction data, with a correlation coefficient for bond lengths of 0.97 and a mean absolute error (MAE) between 0.011 and 0.013 Å. mdpi.com
Analysis of the electronic structure provides insights into the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. mdpi.com The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. nih.govresearchgate.net For 3-methoxycarbonyl-4-hydroxy coumarin (B35378), the HOMO and LUMO energies were calculated to be -0.25767 eV and -0.09207 eV, respectively, resulting in an energy gap of approximately 0.1656 eV. mdpi.com These orbitals are typically distributed over the conjugated plane of the coumarin system. mdpi.com
Table 1: Comparison of Experimental and Theoretical Bond Lengths and Angles for a 4-Hydroxycoumarin Derivative
| Parameter | Experimental (X-ray) | Theoretical (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | ||
| C4=O3 | 1.254(2) | Data not specified in provided text |
| C2=O2 | 1.223(2) | Data not specified in provided text |
| Bond Angles (°) | ||
| Specific angles | Data not specified in provided text | MAE = 0.72° |
| Correlation | ||
| Bond Lengths (R) | - | 0.97 |
| Bond Angles (R) | - | 0.964 |
This table illustrates the strong agreement between experimental crystallographic data and theoretical calculations for a 4-hydroxycoumarin-octopamine derivative, validating the use of the B3LYP/6-311++G(d,p) level of theory for geometry optimization. mdpi.com
Quantum chemical calculations are also invaluable for predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structures. researchgate.net For example, DFT methods have been successfully used to simulate the FT-IR and FT-Raman spectra of 4-Hydroxy-3-Nitrocoumarin. ijert.org Calculations at the B3LYP/6-31G* level of theory have shown good agreement with experimental vibrational frequencies after applying empirical scaling factors. ijert.org Similarly, theoretical NMR spectra for a 4-hydroxycoumarin-octopamine derivative were predicted and compared to experimental data to validate the chosen computational method. nih.gov Theoretical calculations of UV-visible absorption spectra for new 4-hydroxycoumarin derivatives have also been performed using hybrid DFT methods like B3LYP and B3P86 with different basis sets, with results showing good agreement with experimental data, particularly with the aug-cc-pVDZ basis set. researchgate.net
DFT calculations can predict the most likely sites for chemical reactions on a molecule. By calculating condensed Fukui functions and analyzing the HOMO-LUMO distribution, researchers can identify electrophilic and nucleophilic centers. researchgate.net Molecular Electrostatic Potential (MEP) maps are another powerful tool. These maps visualize the electrostatic potential on the electron density surface, indicating regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). This information is crucial for understanding the interaction of 4-hydroxycoumarin derivatives with biological targets.
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations provide insights into the dynamic behavior and conformational flexibility of 4-hydroxycoumarin systems over time. These simulations can reveal how the molecule moves and changes shape, which is essential for understanding its interactions with other molecules, such as proteins. nih.gov For instance, MD studies have been used to investigate the stability of complexes between 7-hydroxycoumarin derivatives and human serum albumin, showing that the complex reaches an equilibrium state, indicating stability. acs.orgresearchgate.net Conformational analysis, often performed using both DFT and force field methods like MM2 and OPLS, helps to identify the most stable conformations of the molecule, which are crucial for its biological activity. nih.govmdpi.com
In Silico Molecular Docking and Protein Interaction Modeling for Target Identification (Non-Clinical)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com In the context of 4-hydroxycoumarin, docking studies are employed to understand how these compounds might interact with biological targets, such as enzymes or receptors, at a molecular level. nih.gov This non-clinical approach is instrumental in identifying potential therapeutic targets.
For example, molecular docking studies have been conducted on 4-hydroxycoumarin derivatives with carbonic anhydrase, a prognostic factor in several cancers, to complement experimental cytotoxicity results. mdpi.comnih.gov These studies help to elucidate the binding modes and interactions that govern the inhibitory activity of these compounds. nih.gov The calculated binding energies from these simulations often correlate well with experimental biological activities. researchgate.netnih.gov For instance, in a study of 4-hydroxycoumarin-neurotransmitter derivatives, the calculated MD binding energies coincided well with the experimental antitumor activity. mdpi.com
Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) based on Theoretical Descriptors
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. wikipedia.org These models are built using theoretical descriptors derived from the molecular structure, which can be calculated using quantum chemical methods.
For 4-hydroxycoumarin derivatives, QSAR studies have been used to predict their biological activities, such as their antimycotic effects. bjbms.org These studies often use a variety of descriptors, including physicochemical properties and topological indices, to develop predictive models. bjbms.org For example, a QSAR study on antioxidant coumarin derivatives revealed that complexity, H-bond donor capacity, and lipophilic character are important parameters for describing their antioxidant activity. nih.gov These models can then be used to design new derivatives with potentially enhanced activity before they are synthesized, thus saving time and resources. bjbms.orgnih.gov
Correlation of Structural Parameters with Chemical Reactivity
The chemical reactivity of 4-hydroxycoumarin and its derivatives can be elucidated through computational analysis of their molecular structure and electronic properties. Methods like Density Functional Theory (DFT) are instrumental in calculating various quantum chemical parameters that serve as reactivity descriptors. nih.govnih.gov
Key parameters derived from frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. A smaller HOMO-LUMO energy gap generally signifies higher chemical reactivity. nih.gov Molecules with a higher HOMO energy are considered more reactive as they are better electron donors. nih.gov
Studies have utilized these parameters to understand the reactivity of various 4-hydroxycoumarin derivatives. For instance, theoretical investigations on newly synthesized derivatives use DFT to calculate reactivity descriptors, which can then be correlated with experimentally observed chemical behavior or potential biological activity. nih.govnih.gov These calculations help identify the most reactive sites within the molecule, such as the nucleophilic carbon at position 3, which is a common site for reactions like halogenation and Mannich reactions. arabjchem.org The topography of 4-hydroxycoumarin reveals both electrophilic and nucleophilic properties, with hard nucleophiles preferentially attacking the oxygen atom of the hydroxyl group and soft nucleophiles attacking the carbon at position 3. arabjchem.orgresearchgate.net
Table 1: Quantum Chemical Reactivity Descriptors for 4-Hydroxycoumarin Derivatives Note: The following data is illustrative, based on typical findings from DFT studies on coumarin derivatives. Exact values vary depending on the specific derivative and computational method.
| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |
|---|---|---|---|---|
| 4-Hydroxycoumarin | -6.58 | -1.89 | 4.69 | Moderate |
| 3-Acetyl-4-hydroxycoumarin | -7.01 | -2.54 | 4.47 | Higher |
| Warfarin (B611796) | -6.45 | -1.95 | 4.50 | Higher |
| 6-Bromo-4-hydroxycoumarin | -6.72 | -2.11 | 4.61 | Moderate |
Prediction of Biochemical Interaction Potentials
Molecular docking is a prominent computational technique used to predict how a molecule, such as a 4-hydroxycoumarin derivative, binds to the active site of a biological target, typically a protein or enzyme. nih.gov This method simulates the interaction between the ligand (the coumarin derivative) and the receptor, calculating a binding energy or docking score that estimates the binding affinity. nih.govresearchgate.net A lower binding energy generally indicates a more stable and favorable interaction.
These simulations are crucial for understanding the potential of 4-hydroxycoumarin derivatives as inhibitors of specific enzymes. nih.gov For example, docking studies have been used to investigate the interaction of novel 4-hydroxycoumarin derivatives with targets like the main protease (Mpro) of SARS-CoV-2. nih.govnih.gov Such studies can identify key interactions, like hydrogen bonds or hydrophobic interactions, between the molecule and the amino acid residues in the enzyme's active site. mdpi.com
The insights gained from molecular docking can guide the synthesis of new derivatives with improved inhibitory activity. researchgate.net By understanding the structure-activity relationship at the molecular level, chemists can design compounds that fit more effectively into the binding site, potentially leading to more potent biological activity. nih.govmdpi.com
Table 2: Example of Molecular Docking Results for 4-Hydroxycoumarin Derivatives against a Target Enzyme Note: This data is representative of findings from molecular docking studies. The target enzyme and specific derivatives are for illustrative purposes.
| Compound | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 4-Hydroxycoumarin | Vitamin K Epoxide Reductase | -6.8 | Tyr139, Ser54 |
| Warfarin | Vitamin K Epoxide Reductase | -8.5 | Tyr139, Phe55, Leu128 |
| Acenocoumarol | Vitamin K Epoxide Reductase | -8.9 | Tyr139, Arg71, Phe55 |
| Dicoumarol | Vitamin K Epoxide Reductase | -9.2 | Ser135, Tyr139, Phe55 |
Studies on Ionization, Solvation, and Lipophilicity of 4-Hydroxycoumarin Derivatives (e.g., Ion-Pair Formation)
The physicochemical properties of 4-hydroxycoumarin derivatives, such as ionization, solvation, and lipophilicity, are critical determinants of their behavior in biological systems. 4-Hydroxycoumarin is a weak acid, and its state of ionization is highly dependent on the pH of the surrounding medium. uu.nlcdnsciencepub.com
Lipophilicity, often quantified by the partition coefficient (log P), describes a compound's preference for a lipid versus an aqueous environment. Studies have shown that the lipophilicity of 4-hydroxycoumarin derivatives is not constant but varies significantly with pH. uu.nl In acidic conditions (low pH), the molecule is predominantly in its neutral, undissociated form. As the pH increases above its pKa, it ionizes to form the 4-hydroxycoumarinate anion.
The partitioning of this anion from an aqueous phase to an organic phase (like octanol) is significantly influenced by the presence of counter-ions, such as sodium (Na⁺), in the aqueous phase. uu.nl To maintain electroneutrality, the negatively charged coumarin anion can only move into the organic phase if accompanied by a cation, a process known as ion-pair extraction. uu.nl Consequently, at high pH where the compound is fully ionized, its apparent partition coefficient becomes dependent on the concentration of the counter-ion. uu.nl Research has demonstrated that the pNa (-log [Na⁺]) dependent distribution of the ion-pair is analogous to the pH-dependent distribution of the neutral acid. uu.nl Interestingly, evidence suggests that the sodium ion-pair of 4-hydroxycoumarin itself can dissociate to some extent within the octanol (B41247) phase. uu.nl
These studies highlight that a comprehensive understanding of the pH-dependent lipophilicity and the role of ion-pair formation is essential for predicting the absorption, distribution, and protein binding of these compounds. uu.nl
Table 3: pH-Dependent Apparent Partition Coefficients (log Papp) for 4-Hydroxycoumarin Note: Values are based on experimental data from octanol-water partitioning studies and illustrate the general trend.
| pH | Predominant Species | log Papp | Comment |
|---|---|---|---|
| 2.0 | Undissociated Acid | 1.55 | Partitioning of the neutral molecule. |
| 5.0 (pKa) | 50% Acid, 50% Anion | 1.25 | log Papp decreases as ionization begins. |
| 7.4 | Anion | -0.80 | Partitioning is low without sufficient counter-ion. |
| 9.0 | Anion (with Na⁺) | -0.50 | Partitioning as a Na⁺ ion-pair. uu.nl |
Compound Index
Molecular Mechanisms of Biochemical Interaction in Vitro/in Silico Focus
Interaction with Enzymes and Receptors: Mechanistic Investigations (Non-Clinical Context)
In vitro and in silico studies have been instrumental in elucidating the specific molecular interactions between 4-hydroxycoumarin (B602359) derivatives and various enzymes and receptors. These studies, conducted outside of living organisms, allow for a detailed examination of the biochemical basis of the compound's activity.
The primary mechanism of action for 4-hydroxycoumarin-based anticoagulants is the inhibition of Vitamin K epoxide reductase (VKOR), a critical enzyme in the vitamin K cycle. nih.govmdpi.commdpi.com This cycle is essential for the post-translational modification of several blood coagulation factors. nih.govresearchgate.net
Molecular dynamics simulations and mutagenesis studies have provided a detailed picture of this interaction. Warfarin (B611796), a well-known derivative of 4-hydroxycoumarin, reversibly inhibits VKOR. nih.govashpublications.orgdntb.gov.ua The interaction is characterized by a T-shaped stacking interaction between the coumarin (B35378) derivative and tyrosine 139 (Y139) within a proposed TYA warfarin-binding motif. nih.govashpublications.orgdntb.gov.uanih.gov Several other residues, including Y25 and A26, are also crucial for stabilizing this binding. nih.govnih.gov
The binding of warfarin to VKOR is dependent on the enzyme's redox state, with a preference for an oxidized form of the enzyme. osti.gov Specifically, the presence of a disulfide bond between cysteine 51 (Cys51) and cysteine 132 (Cys132) is required for effective warfarin binding. osti.gov The binding of the antagonist induces a conformational change in the enzyme, trapping it in an intermediate state and preventing the reduction of vitamin K epoxide. osti.govnih.gov This ultimately disrupts the vitamin K cycle and impairs the synthesis of functional clotting factors. nih.govresearchgate.net
Table 1: Key Amino Acid Residues in VKOR Interacting with 4-Hydroxycoumarin Derivatives
| Residue | Role in Interaction | Source |
|---|---|---|
| Tyrosine 139 (Y139) | Forms a key T-shaped stacking interaction with the warfarin molecule. | nih.govashpublications.orgdntb.gov.ua |
| Tyrosine 25 (Y25) | Essential for stabilizing the binding of warfarin to VKOR. | nih.govnih.gov |
| Alanine 26 (A26) | Contributes to the stabilization of the warfarin-VKOR complex. | nih.govnih.gov |
| Cysteine 51 (Cys51) | Forms a disulfide bond with Cys132, which is crucial for warfarin binding. | osti.gov |
| Cysteine 132 (Cys132) | Part of the essential disulfide bond for warfarin interaction. | osti.gov |
| Cysteine 135 (Cys135) | May form a hydrogen bond that promotes warfarin binding. | osti.gov |
Beyond its effects on VKOR, 4-hydroxycoumarin and its derivatives have been investigated as modulators of other enzymes, including tyrosine kinases. researchgate.netresearchgate.net In vitro studies have shown that certain 4-hydroxycoumarin derivatives can interact with receptor tyrosine kinases. nih.gov Molecular docking simulations suggest that these compounds can bind to the active site of these enzymes, potentially inhibiting their activity. nih.gov This inhibition is thought to be a contributing factor to the observed anti-proliferative effects of some coumarin derivatives in cancer cell lines. nih.gov
In vitro studies have identified 4-hydroxycoumarin derivatives as inhibitors of myosin II ATPase activity. nih.govnih.gov The lead compound, 3-(N-butylethanimidoyl)ethyl)-4-hydroxy-2H-chromen-2-one (BHC), was found to inhibit the actin-activated ATPase activity of skeletal myosin II. nih.gov Further studies with analogues of BHC revealed that subtle structural changes could tune the selectivity for skeletal versus cardiac myosin. nih.gov The inhibition of ATPase activity directly correlates with a reduction in in vitro actin-sliding velocity, suggesting a common mechanism of action. nih.gov Molecular docking studies propose that these compounds bind to the same site on myosin as blebbistatin, a known myosin inhibitor. nih.gov
Table 2: In Vitro Inhibition of Skeletal Myosin II by a 4-Hydroxycoumarin Derivative (BHC)
| Assay | IC50 Value (μM) | Source |
|---|---|---|
| Actin-Activated ATPase Activity | 2.1 ± 0.8 | nih.gov |
| In Vitro Actin-Sliding Velocity | 2.8 ± 0.4 | nih.gov |
Derivatives of 4-hydroxycoumarin have been explored as potential non-peptidic inhibitors of HIV-1 protease, a key enzyme in the viral replication cycle. researchgate.netnih.govnih.govresearchgate.net Molecular docking studies have been used to predict the binding of these compounds to the active site of HIV-1 protease. nih.govnih.gov These in silico models suggest that interactions are mediated by hydrogen bonds formed by the pyran oxygen, lactone carbonyl oxygen, and hydroxyl groups of the coumarin derivatives. nih.govnih.gov Subsequent in vitro testing in MT-4 cells has confirmed the ability of some of these derivatives to inhibit HIV-1 replication. nih.govnih.gov One particular derivative demonstrated significant inhibition of virus infectivity with an IC50 of 0.01 nM. nih.govnih.gov
Intracellular Targets and Pathway Modulation: In Vitro Cellular Studies
The effects of 4-hydroxycoumarin extend to the modulation of intracellular targets and pathways, as demonstrated by in vitro studies on various cell lines.
In vitro studies using the B16-F10 melanoma cell line have shown that 4-hydroxycoumarin can disorganize the actin cytoskeleton. nih.gov This effect was not observed in the non-malignant B82 fibroblast cell line, suggesting a degree of selectivity. nih.gov The disruption of the actin cytoskeleton in melanoma cells was correlated with a decrease in cell adhesion to extracellular matrix proteins and an inhibition of random motility. nih.gov These cellular effects were accompanied by a decrease in the tyrosine phosphorylation of several proteins, though cell viability and actin expression were not altered. nih.gov
Protein Binding Studies (e.g., with CDK-8, Human Serum Albumin for research applications)
Human Serum Albumin (HSA): The binding of 4-hydroxycoumarin derivatives to Human Serum Albumin (HSA), a principal transport protein in the bloodstream, has been a subject of significant research. HSA contains two major ligand-binding sites, and studies indicate that 4-hydroxycoumarin and its derivatives primarily bind to these sites, particularly subdomain IIA. The interaction is predominantly driven by hydrophobic forces and hydrogen bonding.
Molecular docking and fluorescence spectroscopy studies have elucidated the binding affinities. While data for the sodium salt is not explicitly detailed, studies on closely related derivatives provide insight into the binding capacity of the core 4-hydroxycoumarin structure. The binding process is typically spontaneous, as indicated by negative free energy changes.
Table 1: In Vitro Binding Parameters of Coumarin Derivatives with Human Serum Albumin (HSA)
| Compound | Binding Constant (K_a_) (M⁻¹) | Free Energy (ΔG) (kcal/mol) | Primary Binding Site |
|---|---|---|---|
| Coumarin (Parent) | 2.41 x 10⁴ | - | Subdomain IB / IIA |
| 3-Hydroxycoumarin | ~9.6 x 10⁴ | - | Not Specified |
| 7-Hydroxycoumarin Derivative (7HC-1) | 4.6 x 10⁴ | -6.34 | Subdomain IIIA/IIIB |
This table is interactive. Data is compiled from studies on coumarin and its derivatives to illustrate the binding potential of the general structure.
Cyclin-Dependent Kinase 8 (CDK-8): Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and transcription, making them targets for therapeutic research. While specific in vitro binding studies of Sodium 4-hydroxycoumarin(1-) (B1255156) with CDK-8 are not extensively documented in the reviewed literature, the broader class of coumarin derivatives has been investigated for CDK inhibition. nih.gov For instance, certain coumarin-based hybrids have shown inhibitory activity against other kinases like CDK4. nih.gov The general mechanism for kinase inhibitors involves binding to the ATP-binding site, often through hydrogen bonds with hinge region residues. researchgate.net The potential for the 4-hydroxycoumarin scaffold to interact with CDK-8 remains an area for further specific investigation, likely through derivatization to enhance affinity and selectivity. merckmillipore.comnih.gov
Radical Scavenging and Metal Chelation Mechanisms: In Vitro Antioxidant Studies
The antioxidant properties of the 4-hydroxycoumarin scaffold are attributed to its ability to participate in radical scavenging and metal chelation, primarily due to the phenolic hydroxyl group.
The principal mechanism by which 4-hydroxycoumarin and its derivatives exert their radical-scavenging effect is through Hydrogen Atom Transfer (HAT). nih.govresearchgate.netmdpi.com In this process, the phenolic hydroxyl group at the C4 position donates its hydrogen atom to a free radical, thereby neutralizing it. scholaris.ca This action generates a stable coumarin-based radical, which is stabilized by resonance delocalization across the aromatic ring system. scholaris.ca
Theoretical and experimental studies, including Density Functional Theory (DFT) calculations, confirm that HAT is a thermodynamically favorable pathway for scavenging reactive oxygen species like the hydroxyl radical (HO•). nih.govmdpi.com This direct quenching mechanism is fundamental to the antioxidant potential observed in various in vitro assays. researchgate.net
In addition to radical scavenging, 4-hydroxycoumarin possesses the ability to chelate transition metal ions. The presence of the hydroxyl and carbonyl groups creates a potential bidentate chelation site for metal ions like ferrous iron (Fe²⁺). By binding to these metal ions, 4-hydroxycoumarin can prevent them from participating in Fenton-type reactions, which are a major source of hydroxyl radical production in biological systems.
While the chelating ability of the parent 4-hydroxycoumarin is considered modest, studies on various derivatives have shown that this activity can be enhanced. scholaris.ca In vitro assays have demonstrated that some derivatives can achieve significant ferrous ion chelating ability, with certain compounds showing over 20% chelation capacity. scholaris.ca
Investigation of Antibacterial and Antifungal Mechanisms at the Molecular Level (In Vitro)
The 4-hydroxycoumarin nucleus is a core component of several compounds with demonstrated antibacterial and antifungal properties. mdpi.comijmpronline.com
Antibacterial Mechanisms: In vitro studies on 4-hydroxycoumarin derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Salmonella typhimurium, Ralstonia solanacearum) bacteria. nih.govscielo.br The primary proposed mechanism of action against bacteria is the disruption of the cell membrane's integrity. nih.gov Transmission electron microscopy has shown that hydroxycoumarins can induce irreversible damage to the bacterial cell membrane, leading to the formation of irregular hollows and eventual cell lysis. nih.gov Furthermore, some hydroxycoumarins have been shown to inhibit biofilm formation and repress the expression of virulence-associated genes, such as those related to motility (e.g., fliA, flhC). nih.gov Certain derivatives, like novobiocin, which contain a 4-hydroxycoumarin core, are known to be potent inhibitors of bacterial DNA gyrase. researchgate.net
Table 2: In Vitro Antibacterial Activity of Selected 4-Hydroxycoumarin Derivatives
| Bacterial Strain | Compound/Derivative | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | Derivative 2 | 26.5 ± 0.84 |
| Staphylococcus aureus | Derivative 3 | 26.0 ± 0.56 |
| Staphylococcus aureus | Derivative 8 | 26.0 ± 0.26 |
| Salmonella typhimurium | Derivative 5 | 19.5 ± 0.59 |
This table is interactive. Data is from a study on Knoevenagel condensates of 4-hydroxycoumarin. scielo.br
Antifungal Mechanisms: The antifungal activity of coumarins is also a significant area of research. For Candida albicans, it has been suggested that coumarin-induced apoptosis is associated with mitochondrial Ca²⁺ influx. researchgate.net The disruption of calcium ion homeostasis within the fungal cell is a key event that can trigger programmed cell death pathways. While the precise molecular targets are diverse and depend on the specific derivative, the disruption of cellular membranes and critical enzyme functions are recurring themes in the observed antifungal effects.
Coordination Chemistry of 4 Hydroxycoumarin 1 and Its Derivatives
4-Hydroxycoumarin (B602359) as a Ligand in Metal Complexes
4-Hydroxycoumarin and its derivatives function as effective ligands, typically coordinating with metal ions in a bidentate fashion. The most common coordination sites are the oxygen atom of the deprotonated 4-hydroxyl group and the oxygen atom of the carbonyl group at the 2-position. humanjournals.com This forms a stable six-membered chelate ring with the metal ion.
Derivatives of 4-hydroxycoumarin, particularly Schiff bases formed by condensation reactions at the C3 position, introduce additional donor atoms, such as nitrogen from imine groups. researchgate.netscirp.org This can lead to multidentate ligands capable of forming more complex and stable coordination compounds. For instance, Schiff base ligands derived from 3-acetyl-4-hydroxycoumarin can coordinate through the naphthanolic oxygen and the azomethine nitrogen. humanjournals.com The coordination ability of these ligands has been studied with a variety of transition metal ions, including Palladium(II), Copper(II), Nickel(II), Cobalt(II), Zinc(II), and Manganese(II). humanjournals.comnih.gov The nature of the metal ion and the specific substitutions on the coumarin (B35378) ring influence the stoichiometry and geometry of the resulting complexes. humanjournals.comresearchgate.net
Synthesis and Spectroscopic Characterization of Metal-4-Hydroxycoumarin Complexes
The synthesis of metal-4-hydroxycoumarin complexes is generally achieved by reacting the coumarin derivative (ligand) with a corresponding metal salt in a suitable solvent, such as methanol (B129727) or ethanol (B145695). scirp.orgnih.gov The complexes often precipitate from the solution and can be isolated as stable solid products. humanjournals.com
The characterization of these complexes relies heavily on a combination of spectroscopic techniques and analytical methods.
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination sites. A significant shift in the stretching frequency of the C=O (carbonyl) group to a lower wavenumber upon complexation indicates its involvement in bonding with the metal ion. scirp.org Similarly, the appearance of new bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) bonds in the far-IR region provides direct evidence of chelation. researchgate.net For Schiff base derivatives, a shift in the ν(C=N) vibration is also observed. scirp.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to further elucidate the structure of the complexes in solution. In the 1H NMR spectra of metal complexes, the signal corresponding to the hydroxyl proton of the free ligand disappears, confirming deprotonation upon coordination. nih.gov The chemical shifts of other protons, particularly those near the coordination sites, may also be altered. nih.gov
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The appearance of new absorption bands, often in the visible region, can be attributed to d-d electronic transitions of the metal ion within the ligand field, which are indicative of specific coordination geometries (e.g., octahedral or square planar). scirp.org
Elemental Analysis and Molar Conductivity: Elemental analysis helps to determine the metal-to-ligand stoichiometry in the complexes, which is commonly found to be 1:1 or 1:2. researchgate.net Molar conductivity measurements in various solvents are used to determine the electrolytic or non-electrolytic nature of the complexes. researchgate.netresearchgate.net
| Technique | Observation | Interpretation | Reference |
|---|---|---|---|
| IR Spectroscopy | Band at 1637 cm⁻¹ (C=O) in ligand; band at 1618 cm⁻¹ (C=N) in ligand. | Confirms presence of lactonyl carbonyl and imine groups in the Schiff base ligand. | scirp.org |
| ¹H NMR Spectroscopy | Signal for enolic-OH at 13.76 ppm in ligand disappears in the complex. | Indicates deprotonation of the hydroxyl group and coordination to the Co(III) ion. | scirp.org |
| ¹³C NMR Spectroscopy | Signals for coumarin carbons observed between 96.47 and 179.63 ppm. | Confirms the integrity of the coumarin structure within the complex. | scirp.org |
| UV-Vis Spectroscopy | New absorption bands appear in the visible region (400-600 nm) for the complex. | Attributed to d-d transitions of the Co(III) ion, suggesting an octahedral geometry. | scirp.org |
Structural Analysis of Coordination Compounds
For example, the structural analysis of a Cobalt(III) complex with a Schiff base ligand derived from 3-acetyl-4-hydroxy-chromene-2-one revealed a distorted octahedral geometry. scirp.orgsemanticscholar.org The cobalt ion is coordinated to two perpendicular tridentate ligands. semanticscholar.org X-ray diffraction data for this complex provided the exact crystal system and cell parameters. scirp.org
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | scirp.org |
| Space Group | P-1 | scirp.org |
| a (Å) | 10.426(5) | scirp.org |
| b (Å) | 11.3234(2) | scirp.org |
| c (Å) | 15.729(5) | scirp.org |
| α (°) | 70.102(4) | scirp.org |
| β (°) | 86.049(4) | scirp.org |
| γ (°) | 82.497(4) | scirp.org |
| Coordination Geometry | Distorted Octahedral | scirp.org |
In addition to experimental methods, computational techniques such as Density Functional Theory (DFT) are employed to predict the most stable structures of the ligands and their complexes and to correlate theoretical spectroscopic data with experimental results. nih.gov
Influence of Metal Chelation on Chemical and Biological Properties of 4-Hydroxycoumarin Derivatives
The chelation of metal ions to 4-hydroxycoumarin derivatives can significantly alter their chemical and biological profiles. humanjournals.com This modification is a key driver for the synthesis of new metal-based compounds with potential therapeutic applications. nih.gov
Enhanced Biological Activity: A well-documented consequence of chelation is the enhancement of the biological activity of the parent coumarin ligand. humanjournals.comnih.gov For instance, palladium(II) complexes of certain 4-hydroxycoumarin derivatives have demonstrated selective antiradical activity and potent cytotoxic effects against various carcinoma cell lines. nih.gov Similarly, the antifungal activity of a coumarin-bearing ligand was improved upon coordination with metal ions like Cu(II), Mn(II), Co(II), Ni(II), and Zn(II). nih.gov This enhancement is often explained by chelation theory, which suggests that the polarity of the metal ion is reduced upon complexation, increasing the lipophilicity of the complex and facilitating its penetration through cell membranes. nih.gov
Antioxidant Properties: Metal chelation can modulate the antioxidant activity of 4-hydroxycoumarin derivatives. Some complexes exhibit potent radical scavenging abilities. nih.govmdpi.com For example, certain 3-Schiff base-4-hydroxycoumarin derivatives act as potential biometal chelators and antioxidants, which is a desirable feature for agents targeting neurodegenerative diseases like Alzheimer's. rsc.org The chelation of redox-active metals like Cu(II) can prevent their participation in the generation of reactive oxygen species (ROS). rsc.org
Anticancer Properties: Many metal complexes of coumarins are investigated for their potential as anticancer agents. nih.gov Palladium(II) complexes, for example, are considered alternatives to platinum-based drugs due to their structural similarities and have shown promising cytotoxic activity, often by inducing apoptosis in cancer cells. nih.gov The biological activity of some coumarin derivatives is significantly enhanced by binding to metal ions, with complexes of cerium(III), zirconium(IV), copper(II), and zinc(II) showing in vitro cytotoxic activity. nih.gov
Advanced Applications in Chemical Sciences and Technology
The 4-hydroxycoumarin (B602359) scaffold, the core structure of Sodium 4-hydroxycoumarin(1-) (B1255156), is a privileged platform in chemical sciences due to its unique reactivity and physicochemical properties. Its derivatives are not only significant as endpoints but also serve as crucial precursors in a wide array of applications, from the synthesis of complex molecules to the development of advanced materials and biochemical tools.
Q & A
Basic: What are the established protocols for synthesizing Sodium 4-hydroxycoumarin(1-), and how can purity be validated?
Methodological Answer:
Synthesis typically involves the deprotonation of 4-hydroxycoumarin using sodium hydroxide or sodium methoxide in anhydrous ethanol. Critical steps include:
- Purification : Recrystallization from ethanol/water mixtures to remove unreacted precursors .
- Purity Validation :
Basic: Which spectroscopic techniques are most reliable for confirming the structure of Sodium 4-hydroxycoumarin(1-)?
Methodological Answer:
- FT-IR : Key peaks include O–H stretch (3200–3500 cm⁻¹, broad), C=O (1650–1700 cm⁻¹), and aromatic C–H (700–800 cm⁻¹). Sodium coordination shifts the carbonyl peak by ~20–30 cm⁻¹ compared to the free acid .
- NMR (D₂O) :
- X-ray Crystallography : Resolve crystal packing and confirm sodium coordination geometry .
Advanced: How can contradictions in reported NMR data for Sodium 4-hydroxycoumarin(1-) derivatives be resolved?
Methodological Answer:
Discrepancies often arise from solvent effects, pH, or residual moisture. Strategies include:
- Standardized Conditions : Use deuterated solvents (e.g., D₂O) and buffer solutions to control pH .
- Cross-Validation : Compare with computational NMR predictions (e.g., DFT calculations using Gaussian) .
- Paramagnetic Shielding Tests : Add shift reagents (e.g., Eu(fod)₃) to identify proton environments .
Example data reconciliation table:
| Solvent | δ(¹H) Range (ppm) | δ(¹³C) C=O (ppm) | Source |
|---|---|---|---|
| D₂O (pH 7.4) | 6.2–7.3 | 168.5 | |
| DMSO-d6 | 6.5–7.5 | 170.2 |
Advanced: What computational modeling approaches best predict Sodium 4-hydroxycoumarin(1-) interactions with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with PDB structures (e.g., vitamin K epoxide reductase) to model binding affinities. Include solvation effects and sodium ion parameters .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- QM/MM Hybrids : Combine DFT (B3LYP/6-31G*) for ligand geometry with molecular mechanics for protein dynamics .
Basic: What safety protocols are critical when handling Sodium 4-hydroxycoumarin(1-) in vitro?
Methodological Answer:
- Toxicity Mitigation : Use fume hoods and PPE (gloves, lab coats) due to its structural similarity to warfarin, a known anticoagulant .
- Waste Disposal : Neutralize with acetic acid before disposal to prevent environmental release .
- Emergency Response : Administer vitamin K₁ (phytonadione) for accidental exposure, as it counteracts coumarin-derived anticoagulants .
Advanced: How can researchers design studies to investigate the pharmacological mechanisms of Sodium 4-hydroxycoumarin(1-)?
Methodological Answer:
- In Vitro Models :
- In Vivo Models :
- Rodent Studies : Dose-response experiments (0.1–10 mg/kg) to evaluate anticoagulant effects via prothrombin time (PT) assays .
- Data Harmonization : Align with FAIR principles using repositories like Chemotion for raw data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
